
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester, (1R-trans)-, also known as Phenothrin, is a synthetic pyrethroid insecticide. It is widely used in household insecticides and in agriculture to control a variety of pests. The compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester involves several steps:
Preparation of Cyclopropanecarboxylic Acid: This step involves the reaction of a suitable cyclopropane derivative with a carboxylating agent.
Formation of the Ester: The cyclopropanecarboxylic acid is then esterified with (4-phenoxyphenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The process may include:
Catalysts: Use of acid catalysts to speed up the esterification process.
Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Used in the formulation of various insecticidal products for agricultural and household use.
Mecanismo De Acción
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include:
Voltage-Gated Sodium Channels: The primary target of the compound.
Neurotransmitter Release: Disruption of normal neurotransmitter release and uptake.
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides, such as:
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-phenoxyphenyl)methyl ester lies in its specific chemical structure, which provides a balance of high efficacy and low mammalian toxicity. This makes it a preferred choice for both agricultural and household pest control applications.
Propiedades
Número CAS |
74111-83-4 |
|---|---|
Fórmula molecular |
C23H26O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(4-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)14-20-21(23(20,3)4)22(24)25-15-17-10-12-19(13-11-17)26-18-8-6-5-7-9-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 |
Clave InChI |
IKNKTZXNADDXFN-RTWAWAEBSA-N |
SMILES isomérico |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


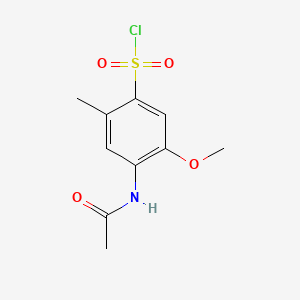
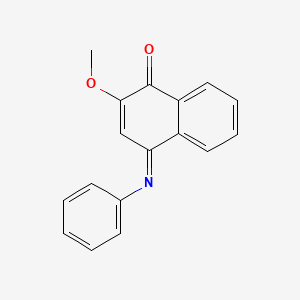
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
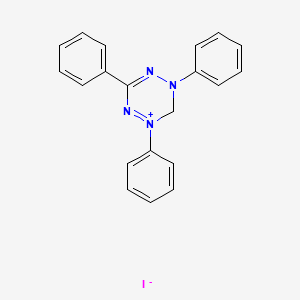
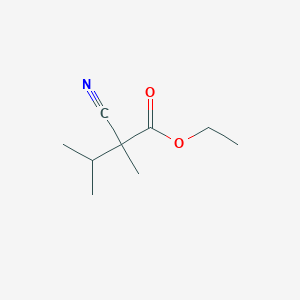
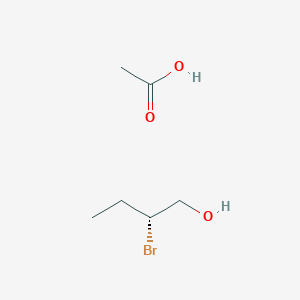
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
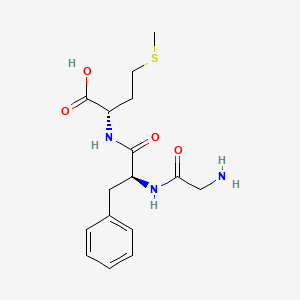


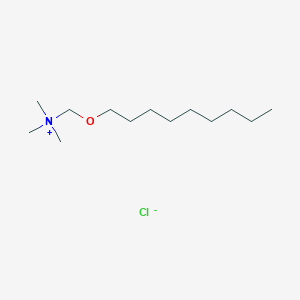

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
